molecular formula C35H46ClN5O9S B1667651 Asunaprevir CAS No. 630420-16-5

Asunaprevir

Katalognummer: B1667651
CAS-Nummer: 630420-16-5
Molekulargewicht: 748.3 g/mol
InChI-Schlüssel: XRWSZZJLZRKHHD-WVWIJVSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Combination Therapy with Interferon and Ribavirin

Asunaprevir has been extensively studied in combination with pegylated interferon alfa and ribavirin, particularly for treatment-naïve patients infected with HCV genotypes 1 and 4.

Key Findings:

  • In a Phase 2b study, patients receiving this compound (200 mg twice daily) alongside pegylated interferon alfa and ribavirin demonstrated significantly improved response rates compared to those on placebo. The sustained virologic response (SVR24) rates were 64% versus 44% in the placebo group for genotype 1 patients, and 89% versus 43% for genotype 4 patients .
  • Adverse events were generally manageable, with aminotransferase elevations being the most notable but resolvable upon treatment adjustments .

All-Oral Regimens

This compound has also been evaluated in all-oral regimens without interferon or ribavirin. For instance, its combination with daclatasvir has shown promising results.

Clinical Trial Data:

  • A study involving patients with HCV genotype 1b reported that an all-oral regimen of daclatasvir plus this compound achieved an SVR rate of 100% after 24 weeks of treatment . This regimen is particularly beneficial for patients intolerant to interferon.

Resistance Studies

Resistance to this compound has been a significant area of research, especially concerning its effectiveness against various HCV genotypes.

Resistance Mechanisms:

  • In vitro studies have identified specific mutations associated with resistance to this compound, particularly at the NS3 protease domain (e.g., V36, T54, R155, A156) which can emerge during therapy . Understanding these resistance patterns is crucial for optimizing treatment regimens.

Efficacy Summary Table

Study TypeTreatment RegimenGenotypeSVR Rate (%)Adverse Events
Phase 2bThis compound + PegIFN + RBV164Aminotransferase elevations
All-OralDaclatasvir + this compound1b100Minimal adverse effects

Patient Demographics from Key Trials

Trial NameTotal PatientsMale (%)Age Range (Years)Genotype Distribution
AI44701621364.318 - 49Genotype 1 (majority)
Daclatasvir StudyVariesNot specifiedNot specifiedGenotype 1b

Case Study: Efficacy in Treatment-Naïve Patients

A notable case involved a cohort of treatment-naïve patients who received this compound combined with pegylated interferon alfa and ribavirin. The study found that:

  • Patient Profile: Majority male, aged between 46.5 and 52.5 years.
  • Outcome: Extended rapid virologic response achieved by up to 92% in certain dosing groups .

Case Study: All-Oral Regimen Success

In another study focusing on an all-oral regimen involving daclatasvir and this compound:

  • Patient Profile: Included individuals intolerant to traditional therapies.
  • Outcome: Achieved an SVR rate of over 90%, demonstrating the potential for effective treatment without the need for interferon .

Wirkmechanismus

Target of Action

Asunaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3 protease . The NS3 protease is an enzyme that plays a crucial role in the lifecycle of the hepatitis C virus, making it a primary target for antiviral drugs like this compound .

Mode of Action

This compound interacts with the HCV NS3 protease, inhibiting its function . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins that are essential for viral replication . By inhibiting the NS3 protease, this compound prevents the proper processing of these proteins, thereby disrupting the viral lifecycle and inhibiting viral replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV lifecycle, specifically the processing of the HCV polyprotein . By inhibiting the NS3 protease, this compound disrupts this pathway, preventing the production of essential viral proteins and thereby inhibiting viral replication .

Pharmacokinetics

This compound undergoes rapid absorption, with a time to reach maximum plasma concentration (Tmax) of 2–4 hours and an elimination half-life (t½) of approximately 15–20 hours . It demonstrates high apparent oral clearance and minimal renal elimination . This compound is eliminated primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism and fecal excretion . It is highly preferentially distributed to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .

Result of Action

The primary result of this compound’s action is the inhibition of HCV replication . By preventing the proper processing of the HCV polyprotein, this compound disrupts the viral lifecycle, leading to a decrease in viral load .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the condition of the liver significantly affects this compound disposition, with higher plasma exposures observed in patients infected with HCV and/or hepatic impairment . Additionally, Japanese patients have higher exposure relative to North American/European patients, but comparable safety at the registrational dose . This compound plasma exposure is strongly affected by inhibitors of OATP transport .

Biochemische Analyse

Biochemical Properties

Asunaprevir interacts with the NS3 protease, an enzyme crucial for the life cycle of the HCV . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins, a necessary step for the virus to exert its pathogenic effects .

Cellular Effects

This compound’s primary effect on cells is the inhibition of the HCV NS3 protease . By inhibiting this enzyme, this compound prevents the proper processing of the HCV polyprotein, thereby disrupting the viral life cycle and reducing the viral load within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the HCV NS3 protease in a noncovalent manner . This binding inhibits the protease’s ability to cleave the HCV polyprotein, thus preventing the virus from replicating within the host cell .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, reaching maximum plasma concentration in 2–4 hours . Its elimination half-life is approximately 15–20 hours . Steady state is achieved by day 7 in multiple-ascending dose studies .

Metabolic Pathways

This compound is metabolized by the liver, primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism . The metabolites of this compound are formed after mono- and bis-oxidation, N-dealkylation, loss of isoquinoline ring and O-demethylation .

Transport and Distribution

This compound demonstrates high apparent oral clearance and minimal renal elimination . It is distributed preferentially to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .

Analyse Chemischer Reaktionen

BMS-650032 durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Biologische Aktivität

Asunaprevir is a potent antiviral compound primarily known for its role as a hepatitis C virus (HCV) NS3 protease inhibitor. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated case studies, supported by data tables and research findings.

This compound functions by inhibiting the NS3 protease enzyme, which is crucial for the replication of the HCV. The compound exhibits high potency with an IC50 range of 0.2-3.5 nM against HCV NS3 protease . Its mechanism involves the formation of a reversible complex with the protease, preventing the cleavage of viral polyproteins necessary for viral maturation and replication.

Antiviral Efficacy

This compound has demonstrated significant antiviral activity in various studies:

  • In Vitro Studies : In replicon cell systems, this compound showed 50% effective concentration (EC50) values of 4 nM for genotype 1a and 1 nM for genotype 1b . This indicates its strong efficacy against both prevalent HCV genotypes.
  • Clinical Trials : A series of clinical trials evaluated this compound's safety and efficacy. In a study involving patients treated with this compound and daclatasvir, 100% achieved sustained virologic response (SVR) after 24 weeks .

Clinical Case Studies

Several key studies highlight the clinical effectiveness and safety profile of this compound:

StudyTreatment RegimenSVR RateNotable Adverse Events
Suzuki et al. (2014)This compound 600 mg BID92%Increased ALT levels
Kumada et al. (2014)DCV + ASN (200 mg BID)76.7%Diarrhea, myalgia
Multiple Ascending Dose StudyThis compound doses (200-600 mg BID)Varied by doseCytolytic hepatitis in one patient

In the Suzuki et al. study, patients receiving this compound at a higher dose experienced elevated aminotransferase levels, leading to dose adjustments . These findings underscore the importance of monitoring liver function during treatment.

Immune Modulation

Interestingly, this compound also activates innate immune responses. Research indicates that it enhances MAVS-dependent signaling pathways, which play a role in restricting HCV and dengue virus infections . The activation was assessed using reporter assays that measured interferon-beta promoter activity, showing that this compound can modulate immune responses in hepatocytes.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Elevated Liver Enzymes : Higher doses have been associated with increased alanine aminotransferase (ALT) levels .
  • Gastrointestinal Issues : Common side effects include diarrhea and myalgia .

Eigenschaften

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWSZZJLZRKHHD-WVWIJVSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46ClN5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026065
Record name Asunaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<50 mg/L
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity.
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

630420-16-5
Record name Asunaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630420-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asunaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asunaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASUNAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145-155 ºC
Record name Asunaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asunaprevir
Reactant of Route 2
Reactant of Route 2
Asunaprevir
Reactant of Route 3
Reactant of Route 3
Asunaprevir
Reactant of Route 4
Reactant of Route 4
Asunaprevir
Reactant of Route 5
Reactant of Route 5
Asunaprevir
Reactant of Route 6
Reactant of Route 6
Asunaprevir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.